

# Maytansine Derivative M24: Application Notes and Protocols for Targeted Cancer Therapy

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## Compound of Interest

Compound Name: Maytansine derivative M24

Cat. No.: B15567696

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## Introduction

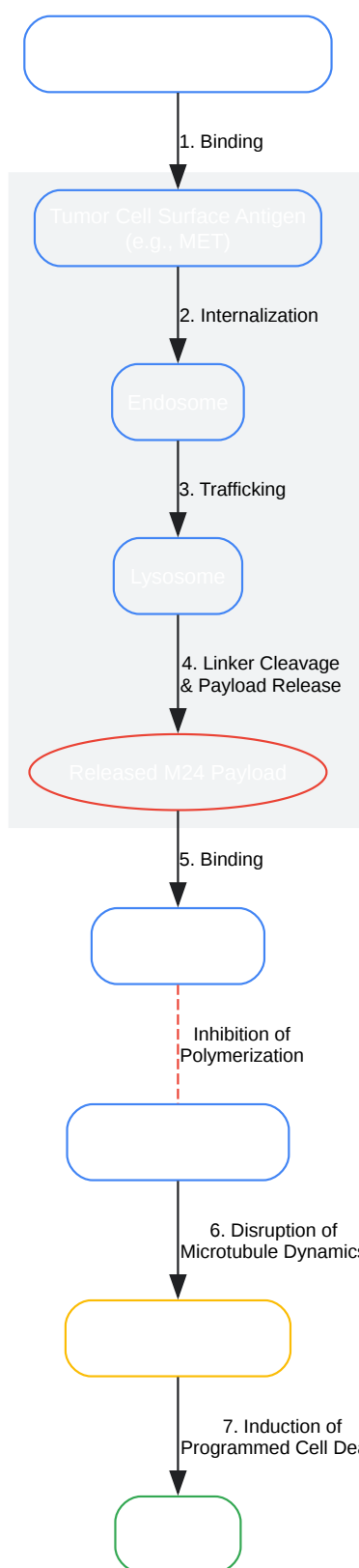
Maytansinoids are a class of potent microtubule-targeting agents that have shown significant promise as cytotoxic payloads in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] These compounds exert their anti-tumor effects by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[3][4] Maytansine itself, a natural product isolated from the shrub Maytenus ovatus, demonstrated high cytotoxicity but was associated with unacceptable systemic toxicity in early clinical trials.[3][5] The targeted delivery of maytansinoid derivatives via monoclonal antibodies has emerged as a successful strategy to enhance their therapeutic index, delivering the potent payload specifically to tumor cells while minimizing off-target effects.[5][6]

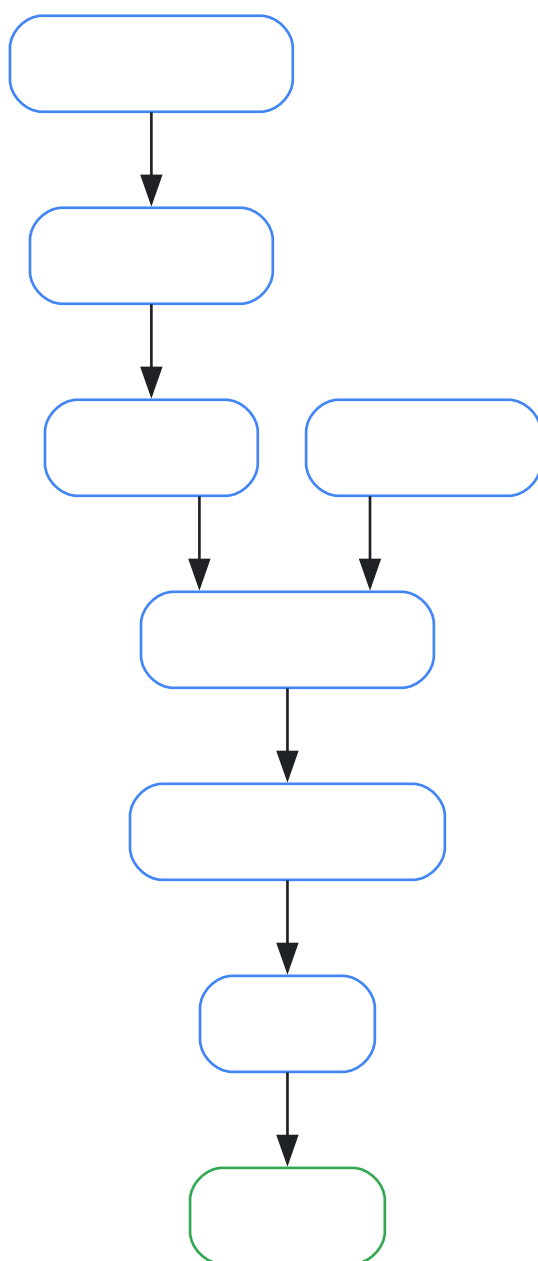
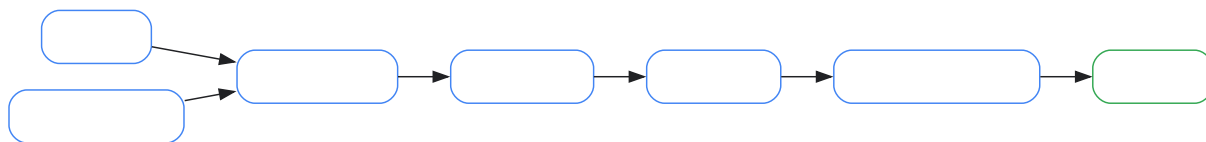
This document provides detailed application notes and protocols for the **maytansine derivative M24**, a drug-linker conjugate utilized in the synthesis of the antibody-drug conjugate (ADC) REGN5093-M114.[7][8][9][10] These guidelines are intended to support researchers, scientists, and drug development professionals in the evaluation and application of M24 in targeted cancer therapy research.

## Mechanism of Action

The cytotoxic activity of maytansinoids, including M24, stems from their ability to disrupt microtubule dynamics.[3] As a key component of an ADC, the M24 payload is internalized into

the target cancer cell via receptor-mediated endocytosis of the ADC-antigen complex.<sup>[1]</sup> Once inside the cell, the linker is cleaved, releasing the active maytansinoid. The released drug then binds to tubulin at the vinblastine-binding site, effectively inhibiting the assembly of microtubules.<sup>[3][4]</sup> This disruption of the microtubule network leads to a cascade of downstream effects, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.<sup>[3]</sup>





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